(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is a chemical compound with a morpholine ring substituted at the 3-position with a 2-methanesulfonylethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride typically involves the reaction of morpholine with a suitable sulfonylating agent. One common method is the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(2-methylsulfonylethyl)morpholine: Similar structure but lacks the hydrochloride salt form.
(3S)-3-(2-ethylsulfonylethyl)morpholine: Similar structure with an ethyl group instead of a methyl group.
(3S)-3-(2-methanesulfonylethyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of a morpholine ring.
Uniqueness
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C7H16ClNO3S |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
SAWGDMQZZAZISV-FJXQXJEOSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@H]1COCCN1.Cl |
Canonical SMILES |
CS(=O)(=O)CCC1COCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.